KN-93 Phosphate

Vue d'ensemble

Description

KN-93 Phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to inhibit CaMKII with a high degree of specificity, making it a valuable tool for studying various cellular processes regulated by this kinase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

KN-93 Phosphate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by phosphorylation. The synthetic route typically involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride. The final step involves the phosphorylation of the resulting compound to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

KN-93 Phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.

Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to CaMKII.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Cell Proliferation and Apoptosis

KN-93 has been shown to inhibit cell proliferation by regulating the expression of p53 and p21 proteins in human hepatic stellate cells. This inhibition leads to G1 cell cycle arrest and apoptosis in NIH 3T3 cells, highlighting its potential as a tool for studying cancer biology .

Immunology

Recent studies have demonstrated that KN-93 treatment increases regulatory T cells (Treg) in the kidneys of lupus-prone mice. This effect is associated with reduced inflammation and kidney damage, suggesting that KN-93 may have therapeutic implications for autoimmune diseases . The mechanism involves the inhibition of CaMK4, which enhances Treg generation both in vivo and in vitro .

Neuroscience

KN-93 has been utilized to investigate its effects on neurotransmitter release and neuronal signaling. For instance, it reduces dopamine levels by modulating the phosphorylation rates of tyrosine hydroxylase in PC12h cells, indicating its role in neuropharmacology .

Chondrogenesis

In studies focused on bone marrow-derived mesenchymal stem cells (BM-MSCs), KN-93 was found to affect cell viability and CaMKII phosphorylation levels. At concentrations up to 2 μM, it maintained high cell viability while higher concentrations significantly reduced viability, making it a critical compound for understanding stem cell differentiation processes .

Data Tables

Case Study 1: Autoimmune Disease Management

A study involving lupus-prone mice showed that KN-93 treatment led to a significant increase in Treg cells within the kidneys, correlating with reduced complement deposition and kidney damage. This suggests its potential as a therapeutic agent for managing autoimmune conditions by enhancing Treg responses .

Case Study 2: Cancer Research

Research on human hepatic stellate cells demonstrated that KN-93 effectively blocked cell proliferation through CaMKII inhibition, indicating its utility as a research tool for exploring cancer biology and potential therapeutic targets .

Mécanisme D'action

KN-93 Phosphate exerts its effects by inhibiting CaMKII. The compound binds to the kinase’s regulatory domain, preventing the activation of CaMKII by calcium/calmodulin. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, gene expression, and cell cycle progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

KN-62: Another CaMKII inhibitor with a similar mechanism of action but different binding affinity and specificity.

KN-92: A structurally related compound that serves as a negative control in experiments involving KN-93 Phosphate.

STO-609: An inhibitor of CaMKK, another kinase in the calcium/calmodulin signaling pathway

Uniqueness

This compound is unique due to its high specificity for CaMKII and its ability to permeate cell membranes, making it highly effective in both in vitro and in vivo studies. Its water solubility also enhances its usability in various experimental setups .

Activité Biologique

KN-93 phosphate is a water-soluble derivative of the compound KN-93, which serves as a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and therapeutic implications across various studies.

Overview of CaMKII and this compound

CaMKII is a multifunctional serine/threonine kinase that plays a critical role in various physiological processes, including cell proliferation, apoptosis, and neuronal signaling. The inhibition of CaMKII by this compound has been linked to significant biological effects in different cellular contexts.

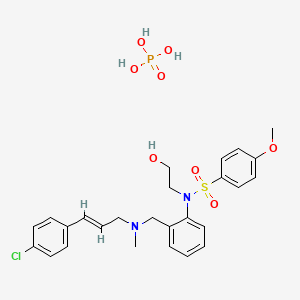

Chemical Structure:

- Chemical Name: N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate

- Molecular Weight: 599.03 g/mol

- CAS Number: 1188890-41-6

This compound operates primarily by binding to calmodulin (CaM), thereby preventing its interaction with CaMKII. This inhibition disrupts the activation pathway of CaMKII, which is crucial for various calcium-mediated cellular functions.

Key Findings:

- Inhibition of CaMKII Activation : this compound inhibits the autophosphorylation of both α and β subunits of CaMKII, leading to reduced kinase activity .

- Calcium Regulation : The compound has been shown to decrease intracellular calcium levels in neuronal cells, thereby mitigating calcium overload associated with neurotoxicity .

Neuroprotective Effects

A study involving primary cultured cerebral cortical neurons demonstrated that treatment with this compound significantly reduced apoptosis induced by N-methyl-D-aspartic acid (NMDA). The results indicated:

- Dose-dependent neuroprotection : At concentrations of 0.25, 0.5, and 1.0 μM, this compound decreased apoptosis markers and lactate dehydrogenase leakage .

- Mechanistic Insights : The down-regulation of caspase-3 and total CaMKII protein levels was observed, indicating a protective mechanism against excitotoxicity .

Cell Cycle Regulation

In human hepatic stellate cells, this compound inhibited cell proliferation by modulating the expression of p53 and p21, leading to G1 phase cell cycle arrest and apoptosis .

Study on Parkinson's Disease

In a rat model of Parkinson's disease, this compound demonstrated potential benefits by reducing dopamine levels through modulation of the enzyme tyrosine hydroxylase (TH) activity. This effect was attributed to decreased Ca2+-mediated phosphorylation levels in dopaminergic neurons .

Immune Modulation

Research involving MRL/lpr Foxp3-GFP mice showed that this compound promoted the generation of Foxp3 regulatory T cells through inhibition of CaMK IV, resulting in decreased skin and kidney damage associated with autoimmune conditions .

Comparative Data Table

| Study | Cell Type/Model | Concentration (μM) | Main Findings |

|---|---|---|---|

| Neuroprotection against NMDA | Cerebral cortical neurons | 0.25 - 1.0 | Reduced apoptosis; decreased caspase-3 levels |

| Cell cycle arrest | Hepatic stellate cells | Not specified | Inhibited proliferation; modulated p53/p21 expression |

| Dopamine level reduction | Rat model of Parkinson's | Not specified | Reduced TH phosphorylation; lowered dopamine levels |

| Immune modulation | MRL/lpr Foxp3-GFP mice | Not specified | Increased regulatory T cells; reduced tissue damage |

Q & A

Basic Research Questions

Q. What experimental controls are essential when using KN-93 Phosphate to study CaMKII-dependent pathways?

this compound is a reversible, competitive CaMKII inhibitor (Ki = 0.37 µM) . To validate specificity, researchers must include KN-92 Phosphate , its inactive analog, as a negative control. KN-92 lacks CaMKII inhibition and controls for off-target effects . For example, in studies measuring CaMKII-mediated phosphorylation, parallel experiments with KN-92 (at equimolar concentrations) ensure observed effects are due to CaMKII inhibition .

Q. How should this compound be prepared and stored to maintain stability in cellular assays?

- Solubility : this compound is water-soluble (≥5 mg/mL in H₂O) but can also be dissolved in DMSO (≥1 mg/mL) . Avoid saline solutions, as precipitation may occur .

- Storage : Stock solutions in DMSO should be aliquoted and stored at -80°C for ≤6 months; lyophilized powder is stable at -20°C for ≥1 year . Repeated freeze-thaw cycles degrade activity .

Q. What are the standard protocols for in vitro application of this compound in cell lines?

- Cell lines : NIH 3T3 fibroblasts and neuronal cultures are common models .

- Concentration : Use 10–30 µM for CaMKII inhibition, validated via MTT assays for cytotoxicity .

- Treatment duration : 24–72 hours, depending on downstream signaling readouts (e.g., phosphorylation status or autophagy markers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in autophagy modulation?

this compound attenuates CaMKII-induced autophagy in some contexts (e.g., viral infection models) , but paradoxically enhances autophagic flux in others. To address contradictions:

- Mechanistic validation : Combine KN-93 with CaMKII siRNA to confirm target specificity .

- Context-dependent factors : Assess cell type-specific CaMKII isoform expression (e.g., CaMKIIδ vs. γ) and baseline autophagic activity .

Q. What methodologies are recommended to distinguish direct CaMKII inhibition from off-target effects in vivo?

- Pharmacokinetic profiling : Monitor this compound’s bioavailability in target tissues (e.g., brain or striatum) after administration .

- Rescue experiments : Co-administer a constitutively active CaMKII mutant to reverse phenotypic effects .

- Cross-validation : Use alternative CaMKII inhibitors (e.g., autocamtide-2-related inhibitory peptide) to confirm consistency .

Q. How does this compound’s efficacy vary between in vitro and in vivo models of neuronal signaling?

- In vitro : Direct application (e.g., 10–30 µM) effectively blocks CaMKII in cultured neurons .

- In vivo : Intrastriatal injection (5 µg in 4 µL saline) in rats achieves localized inhibition but requires dose optimization to avoid systemic diffusion . Discrepancies may arise due to blood-brain barrier permeability or compensatory pathways .

Q. What strategies optimize this compound use in combination therapies (e.g., with kinase inhibitors or epigenetic modulators)?

- Sequential dosing : Pre-treat cells with this compound (1 hour) to block CaMKII before adding secondary agents (e.g., HDAC inhibitors) .

- Synergy analysis : Use Chou-Talalay assays to quantify combination index (CI) values and identify additive vs. antagonistic effects .

Q. Data Interpretation and Troubleshooting

Q. How should researchers interpret unexpected CaMKII-independent effects of this compound?

- Off-target screening : Test KN-93 against related kinases (e.g., PKD or PKC) using in vitro kinase assays .

- Metabolite analysis : Check for phosphate cleavage in cellular environments, which may generate KN-93 free base with altered activity .

Q. What are the limitations of this compound in studying CaMKII isoform-specific functions?

KN-93 inhibits all CaMKII isoforms (α, β, γ, δ) but lacks selectivity between them . For isoform-specific studies:

- Use CRISPR/Cas9-mediated isoform knockout.

- Pair KN-93 with isoform-selective activators (e.g., CaMKIIα-T286D mutants) .

Propriétés

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.